

Neuroprotective effects of 2-(4-(Trifluoromethyl)phenyl)morpholine derivatives.

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Compound of Interest

Compound Name: 2-(4-(Trifluoromethyl)phenyl)morpholine

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Application Notes and Protocols for Neuroprotective Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine, a simple six-membered heterocyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties that confer favorable pharmacokinetic and pharmacodynamic characteristics. Its derivatives are being extensively investigated for a wide range of therapeutic applications, including the treatment of neurodegenerative diseases. The morpholine ring's ability to improve blood-brain barrier permeability makes it an attractive structural motif for central nervous system (CNS) drug discovery.^{[1][2]} These compounds have shown potential in modulating key pathological pathways associated with neuronal damage, such as oxidative stress, neuroinflammation, and apoptosis.^{[3][4]} This document provides an overview of the neuroprotective effects of various morpholine derivatives, along with detailed experimental protocols and data presentation to guide researchers in this field.

Data on Neuroprotective Activities of Morpholine Derivatives

The neuroprotective efficacy of morpholine derivatives has been demonstrated through various in vitro and in vivo studies. The following tables summarize key quantitative data from representative studies, showcasing their potential as cholinesterase inhibitors and antioxidants, both of which are crucial mechanisms in neuroprotection.

Compound ID	Target Enzyme	IC50 (μM)	Selectivity Index (SI)	Reference Compound	Reference IC50 (μM)
50j	Acetylcholine sterase (AChE)	17.41 ± 0.22	-	Galantamine	4.63 ± 0.11
50k	Acetylcholine sterase (AChE)	-	1.61	Galantamine	0.10
11g	Acetylcholine sterase (AChE)	1.94 ± 0.13	-	Galantamine	-
11g	Butyrylcholin esterase (BChE)	28.37 ± 1.85	-	Galantamine	-
Various	Butyrylcholin esterase (BChE)	Generally superior to Galantamine	-	Galantamine	46.03 ± 0.14

Table 1: Cholinesterase Inhibitory Activity of Selected Morpholine Derivatives. Data sourced from Sıcak et al. and another study on quinoline-based morpholine derivatives.[\[1\]](#)[\[5\]](#)

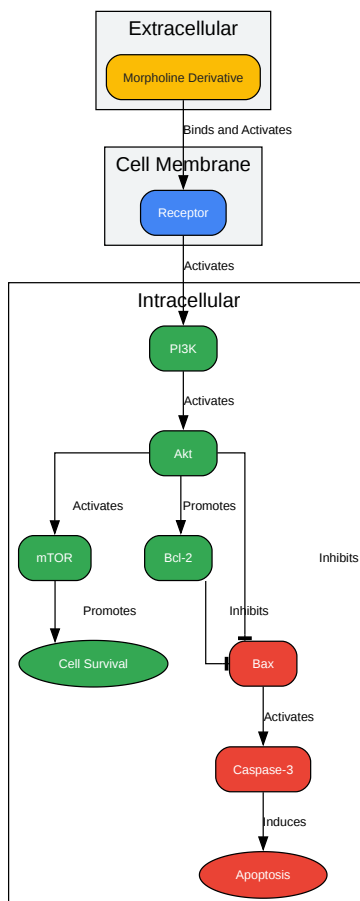
Compound ID	Assay	IC50 (μM)	Reference Compound	Reference IC50 (μM)
11f	ABTS Radical Scavenging	9.07 ± 1.34	Trolox	11.03 ± 0.76
11l	ABTS Radical Scavenging	6.05 ± 1.17	Trolox	11.03 ± 0.76
11k	ABTS Radical Scavenging	13.55 ± 3.23	Trolox	11.03 ± 0.76

Table 2: Antioxidant Activity of Selected Morpholine-Bearing Quinoline Derivatives.[5]

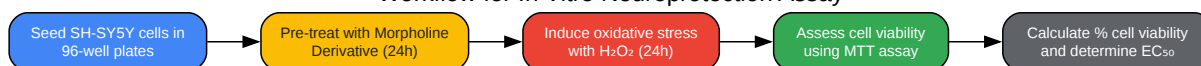
Key Signaling Pathways in Neuroprotection by Morpholine Derivatives

Several intracellular signaling pathways are implicated in the neuroprotective effects of morpholine derivatives. These compounds can modulate pathways involved in cell survival, inflammation, and oxidative stress. A common mechanism involves the activation of pro-survival pathways like the PI3K/Akt pathway, which in turn can inhibit apoptotic signaling and promote neuronal health.

PI3K/Akt Signaling Pathway in Neuroprotection



Workflow for In Vitro Neuroprotection Assay



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